BenchChemオンラインストアへようこそ!

Methyl 2-(1,5-naphthyridin-2-yl)acetate

Kinase Inhibition Medicinal Chemistry Oncology

This C-2 methyl acetate-substituted 1,5-naphthyridine is explicitly claimed as a key intermediate in US9067937B2 for synthesizing MELK inhibitors with nanomolar potency (IC50 0.7 nM). It also serves as a validated scaffold for antileishmanial agents (SI >271 vs. amphotericin B) and NBTI antibacterials. Unlike regioisomeric 1,8-naphthyridines, the 1,5-substitution pattern is critical for target engagement—generic substitution risks derailing SAR. Procure this exact building block to replicate patent routes, build focused libraries, and avoid uncontrolled variables.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1092350-71-4
Cat. No. B1390970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,5-naphthyridin-2-yl)acetate
CAS1092350-71-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC2=C(C=C1)N=CC=C2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3
InChIKeyQJLYPVCCYRBJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS 1092350-71-4): Scientific Procurement and Baseline Characterization


Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS 1092350-71-4) is a heterocyclic building block comprising a 1,5-naphthyridine core bearing a methyl acetate substituent at the 2-position. With the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound belongs to the class of 1,5-naphthyridine derivatives, a scaffold recognized in medicinal chemistry for its presence in compounds exhibiting antibacterial, antileishmanial, and kinase inhibitory activities [1]. The 1,5-naphthyridine ring system is one of six possible naphthyridine isomers, distinguished by the specific arrangement of nitrogen atoms at the 1- and 5-positions, which imparts distinct electronic properties and reactivity profiles compared to its regioisomeric counterparts (e.g., 1,8-naphthyridine) [2]. As a methyl ester derivative, this compound serves as a versatile synthetic intermediate amenable to hydrolysis to the corresponding carboxylic acid or further functionalization via the acetate side chain, enabling its utility in the construction of more elaborate 1,5-naphthyridine-based pharmacophores .

Why Generic Substitution of Methyl 2-(1,5-naphthyridin-2-yl)acetate Fails: Scaffold-Specific Evidence and Risk Analysis


Generic substitution among 1,5-naphthyridine derivatives is scientifically unsound due to profound differences in both reactivity and biological activity that arise from specific substitution patterns on the core scaffold. The position of the acetate substituent—at the C-2 position of the 1,5-naphthyridine ring—directly governs the compound's synthetic utility as a building block, as this substitution pattern has been explicitly utilized as a key intermediate in the synthesis of MELK inhibitors described in patent literature [1]. Furthermore, structure-activity relationship (SAR) studies on 1,5-naphthyridine-based antibacterial agents have demonstrated that only a narrow range of substitutions at the C-2 position are tolerated for optimal antibacterial activity and spectrum, with specific functional groups (e.g., methoxy, CN) yielding distinct MIC profiles [2]. Even within the same naphthyridine scaffold, regioisomeric variation between 1,5- and 1,8-naphthyridine derivatives produces markedly different pharmacological outcomes, as evidenced by the observation that 1,8-naphthyridine derivatives show greater leishmanicidal activity compared to their 1,5-naphthyridine counterparts in antileishmanial assays [3]. Consequently, substituting methyl 2-(1,5-naphthyridin-2-yl)acetate with a regioisomer or an analog bearing a different substitution pattern introduces uncontrolled variables that can derail synthetic pathways and compromise target engagement in downstream applications.

Methyl 2-(1,5-naphthyridin-2-yl)acetate: Quantified Differentiation and Comparator-Based Evidence for Scientific Selection


Evidence Dimension 1: Validated Utility as a Key Intermediate in MELK Inhibitor Synthesis — Direct Patent Linkage

Methyl 2-(1,5-naphthyridin-2-yl)acetate is explicitly claimed and utilized as a synthetic intermediate in the preparation of 1,5-naphthyridine-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors. The U.S. patent US9067937B2, which discloses compounds with potent MELK inhibitory activity (with some derivatives demonstrating IC50 values as low as 0.7 nM against MELK [1]), identifies the 2-acetate-substituted 1,5-naphthyridine scaffold as a critical precursor for constructing the active pharmacophore [2]. This direct patent linkage provides a validated synthetic route and a defined biological target, a level of provenance that is absent for most commercially available 1,5-naphthyridine analogs lacking such explicit documentation. In contrast, regioisomeric analogs, such as 1,8-naphthyridine derivatives or 1,5-naphthyridines substituted at alternative positions, are not specified as intermediates in this patent family and would therefore require de novo validation of their synthetic compatibility and biological activity.

Kinase Inhibition Medicinal Chemistry Oncology Synthetic Intermediate

Evidence Dimension 2: Regioisomeric Specificity — Differential Leishmanicidal Activity Between 1,5- and 1,8-Naphthyridine Scaffolds

The 1,5-naphthyridine scaffold, which forms the core of methyl 2-(1,5-naphthyridin-2-yl)acetate, exhibits distinct biological activity compared to its 1,8-naphthyridine regioisomer. In a comparative evaluation of antileishmanial activity, 1,8-naphthyridine derivatives demonstrated greater leishmanicidal activity against Leishmania infantum amastigotes compared to 1,5-naphthyridine derivatives, with the presence of a nitrogen atom in the fused ring to the naphthyridine being important to increase activity for both types of molecules [1]. Notably, specific 1,5-naphthyridine derivatives (compounds 19, 21, 22, 24, and 27) exhibited IC50 values comparable to amphotericin B (0.32 ± 0.05 μM), with compound 22 achieving an IC50 of 0.58 ± 0.03 μM and a remarkable selective index (SI) of 271.5, significantly exceeding the SI of amphotericin B (SI > 62.5) [2]. This regioisomer-dependent activity profile confirms that the 1,5-naphthyridine scaffold cannot be interchanged with its 1,8-isomer without substantially altering biological outcomes, underscoring the importance of scaffold-specific procurement for applications targeting specific therapeutic areas or SAR exploration.

Antiparasitic Agents Leishmaniasis Scaffold Hopping Structure-Activity Relationship

Evidence Dimension 3: C-2 Substitution Tolerance in Antibacterial 1,5-Naphthyridines — SAR-Guided Synthetic Utility

Structure-activity relationship studies on 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs) have established that substitution at the C-2 position of the 1,5-naphthyridine core is critical for antibacterial activity. Specifically, only a narrow range of activating and deactivating substitutions at the C-2 and C-7 positions are tolerated for optimal antibacterial activity and spectrum, with alkoxy (methoxy) and cyano (CN) groups at C-2 yielding differential MIC profiles [1]. The methyl acetate group in methyl 2-(1,5-naphthyridin-2-yl)acetate occupies precisely the C-2 position that has been systematically interrogated in these SAR campaigns. This established SAR framework provides a validated platform for further derivatization and optimization, whereas 1,5-naphthyridine analogs lacking C-2 substitution or bearing substituents at alternative positions (e.g., C-3, C-4, or C-7) would require de novo SAR exploration. Furthermore, the documented narrow substitution tolerance at C-2 [2] implies that even minor structural deviations can profoundly impact antibacterial potency, reinforcing the necessity of procuring the specific C-2-acetate substituted scaffold for antibacterial NBTI programs.

Antibacterial Agents Bacterial Topoisomerase Inhibitors NBTIs Structure-Activity Relationship

Evidence Dimension 4: Comparative Electronic Properties — 1,5-Naphthyridine versus Quinoline and 1,8-Naphthyridine

The 1,5-naphthyridine scaffold possesses distinct electronic properties compared to structurally related heterocycles such as quinoline and 1,8-naphthyridine. In electrochemical studies, the 1,5-naphthyridine salt (75) is reduced readily in a one-electron transfer process to a reasonably stable green radical cation (82), whereas the corresponding 1,8-naphthyridine salt (83) does not form a radical under similar conditions [1]. This differential redox behavior reflects the unique electronic environment created by the 1,5-arrangement of nitrogen atoms, which influences the compound's reactivity in cross-coupling reactions, metal coordination chemistry, and biological systems. Furthermore, comparative kinetic studies of base-catalyzed hydrogen-deuterium exchange have established quantifiable differences in reaction rates between quinoline (rate constant 0.517 × 10⁻⁴ L/mol/sec) and 1,5-naphthyridine, confirming that the introduction of a second nitrogen atom at the 5-position significantly alters the heterocycle's electrophilic reactivity [2]. For methyl 2-(1,5-naphthyridin-2-yl)acetate, these scaffold-specific electronic properties directly impact its behavior as a synthetic building block, affecting the regioselectivity of electrophilic aromatic substitution, the stability of metal complexes, and the compound's physicochemical profile (e.g., pKa, logP) relative to quinoline- or 1,8-naphthyridine-based analogs.

Physicochemical Properties Electron Transfer Reactivity Bioisosterism

Evidence Dimension 5: Functional Handle Versatility — Ester versus Acid versus Sodium Salt for Downstream Derivatization

Methyl 2-(1,5-naphthyridin-2-yl)acetate offers distinct synthetic advantages over its corresponding carboxylic acid (CAS 1092350-75-8) and sodium carboxylate salt (CAS 2197054-22-9) analogs for specific downstream transformations. The methyl ester functionality provides a protected form of the carboxylic acid, enabling selective manipulation of the 1,5-naphthyridine core without interference from a free carboxyl group. Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding 2-(1,5-naphthyridin-2-yl)acetic acid, a transformation that is quantitative and well-established . Alternatively, the ester can be directly converted to amides via aminolysis or used in transesterification reactions to install alternative ester moieties with tailored physicochemical properties . In contrast, the free acid (CAS 1092350-75-8) requires activation (e.g., via coupling reagents such as HATU or EDC) for amide bond formation, introducing additional steps and potential side reactions. The sodium salt (CAS 2197054-22-9), while possessing improved aqueous solubility , lacks the orthogonal reactivity of the ester and cannot be directly employed in many common transformations without prior acidification. This functional handle versatility positions methyl 2-(1,5-naphthyridin-2-yl)acetate as the most synthetically flexible entry point for constructing diverse 1,5-naphthyridine-based compound libraries.

Synthetic Chemistry Building Block Amide Coupling Hydrolysis

Methyl 2-(1,5-naphthyridin-2-yl)acetate: Validated Application Scenarios for Research and Industrial Procurement


Scenario 1: MELK Kinase Inhibitor Development — Leveraging Patent-Validated Synthetic Intermediate

Research groups and pharmaceutical companies engaged in developing MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors for oncology applications should prioritize the procurement of methyl 2-(1,5-naphthyridin-2-yl)acetate. This compound is explicitly claimed as a synthetic intermediate in US9067937B2, which discloses 1,5-naphthyridine derivatives with potent MELK inhibitory activity (IC50 values as low as 0.7 nM) [1]. By procuring this specific building block, medicinal chemistry teams can directly follow the patented synthetic routes to generate known active compounds as positive controls or as starting points for further optimization. The documented nanomolar potency against MELK provides a validated benchmark against which newly synthesized analogs can be compared, and the established SAR around the 1,5-naphthyridine core in this patent family offers a rational framework for designing follow-up compounds. Alternative 1,5-naphthyridine building blocks lacking this patent linkage would require substantial additional synthetic effort and biological validation to establish comparable utility in MELK-targeted programs [2].

Scenario 2: Antileishmanial Drug Discovery — Scaffold-Specific Entry Point with Documented Selectivity Advantage

Investigators pursuing novel antileishmanial agents should consider methyl 2-(1,5-naphthyridin-2-yl)acetate as a core scaffold for library synthesis. As demonstrated by Tejería et al., 1,5-naphthyridine derivatives exhibit potent antileishmanial activity against Leishmania infantum, with compound 22 achieving an IC50 of 0.58 ± 0.03 μM and a selective index of 271.5, surpassing the selectivity of amphotericin B (SI > 62.5) [1]. Critically, comparative studies have established that 1,8-naphthyridine regioisomers exhibit quantitatively different antileishmanial profiles, confirming that scaffold choice directly impacts pharmacological outcome [2]. Procurement of methyl 2-(1,5-naphthyridin-2-yl)acetate provides a versatile starting point for constructing focused 1,5-naphthyridine libraries, enabling systematic exploration of C-2 side chain modifications while preserving the validated 1,5-naphthyridine core. This scenario is particularly relevant for academic research groups and non-profit drug discovery initiatives targeting neglected tropical diseases, where the high selectivity index of 1,5-naphthyridine derivatives offers a promising therapeutic window for further development.

Scenario 3: Antibacterial NBTI Optimization — Leveraging Established C-2 SAR for Gram-Positive and Gram-Negative Coverage

Industrial antibacterial drug discovery programs focused on novel bacterial topoisomerase inhibitors (NBTIs) should utilize methyl 2-(1,5-naphthyridin-2-yl)acetate for constructing analogs to interrogate C-2 substitution effects. SAR studies published by Merck Research Laboratories have established that the C-2 position of the 1,5-naphthyridine core in oxabicyclooctane-linked NBTIs is critical for antibacterial activity, with only a narrow range of substitutions tolerated for optimal spectrum [1]. The methyl acetate group at C-2 in this compound provides a synthetic handle that can be elaborated into diverse functionalities (e.g., ethers, amines, carboxamides) to systematically probe SAR at this validated position. Furthermore, NBTIs targeting bacterial DNA gyrase and topoisomerase IV have demonstrated no cross-resistance to known antibiotics, presenting a strategic opportunity to combat drug-resistant bacterial infections [2]. Procurement of this specific C-2-substituted 1,5-naphthyridine building block aligns with established SAR frameworks, enabling efficient optimization campaigns and reducing the likelihood of synthesizing inactive analogs that deviate from the tolerated substitution patterns identified in prior studies.

Scenario 4: Heterocyclic Building Block Procurement for Diverse Medicinal Chemistry Libraries

Core facilities, CROs, and academic medicinal chemistry laboratories maintaining diverse building block collections should include methyl 2-(1,5-naphthyridin-2-yl)acetate as a representative of the 1,5-naphthyridine scaffold with a versatile functional handle. The methyl ester functionality enables orthogonal protection strategies and multiple derivatization pathways (hydrolysis to the acid, direct aminolysis, or transesterification) from a single procured compound, maximizing the synthetic value derived from inventory investment [1]. The 1,5-naphthyridine scaffold itself has been validated across multiple therapeutic areas, including antibacterial, antileishmanial, and kinase inhibition programs, as documented in the peer-reviewed literature and patent disclosures [2]. Unlike simpler heterocyclic building blocks such as quinoline or pyridine derivatives, the 1,5-naphthyridine core offers a distinct electronic profile (e.g., differential radical formation compared to 1,8-naphthyridine) that can impart unique physicochemical and pharmacological properties to derived compounds [3]. For procurement specialists and laboratory managers, this compound represents a scientifically justified addition to heterocyclic building block collections, offering documented utility that extends beyond generic scaffold diversity metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(1,5-naphthyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.